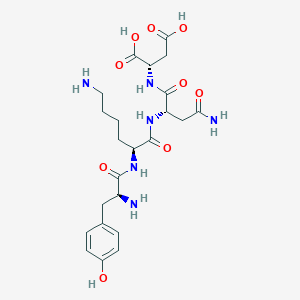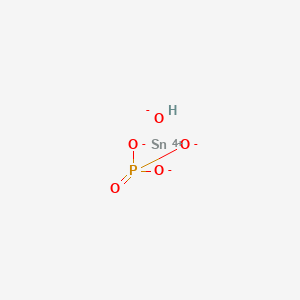
Tin(4+) hydroxide phosphate (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+) hydroxide phosphate (1/1/1) is an inorganic compound that combines tin, hydroxide, and phosphate ions in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin(4+) hydroxide phosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + \text{H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4\text{PO}_4 + 4\text{HCl} ]
Industrial Production Methods: Industrial production of tin(4+) hydroxide phosphate often involves solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered green and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Tin(4+) hydroxide phosphate undergoes various chemical reactions, including:
Oxidation: Tin(4+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Tin(4+) can be reduced to lower oxidation states, such as tin(II).
Substitution: The hydroxide and phosphate groups can be substituted with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with acids or bases to replace hydroxide or phosphate groups.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Tin(II) compounds.
Substitution: Various tin-based complexes depending on the substituents used.
Scientific Research Applications
Tin(4+) hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ion-exchange material.
Medicine: Investigated for use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin-film batteries, nuclear waste utilization, and as an oxidizing agent in various industrial processes
Mechanism of Action
The mechanism of action of tin(4+) hydroxide phosphate involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate redox reactions by providing active sites for electron transfer. In ion-exchange processes, it can selectively adsorb and release ions based on its structural properties .
Comparison with Similar Compounds
Tin(II) phosphate (Sn3(PO4)2): Differing oxidation state and properties.
Titanium phosphate (TiP): Similar ion-exchange and catalytic properties but different metal center.
Zirconium phosphate (ZrP): Known for its stability and use in similar applications.
Properties
CAS No. |
877997-11-0 |
|---|---|
Molecular Formula |
HO5PSn |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
tin(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.Sn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |
InChI Key |
RWHZLLSKWVDZOR-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


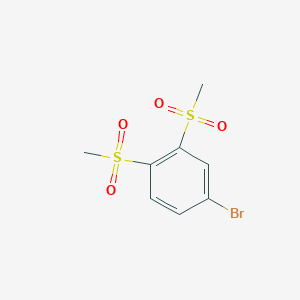
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
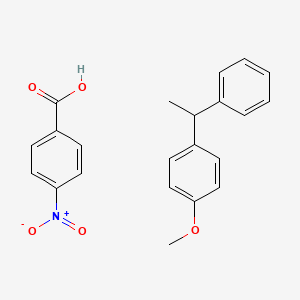
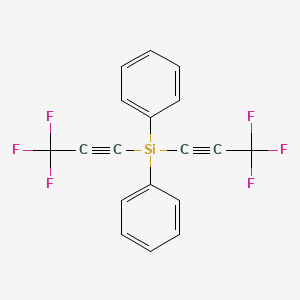

![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)


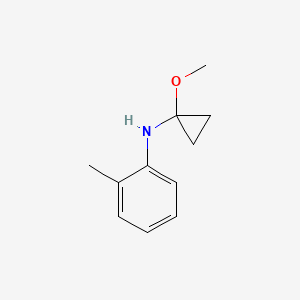
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
